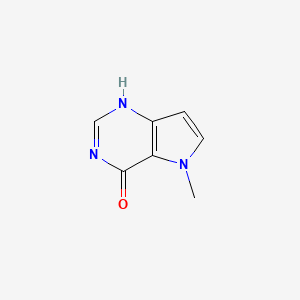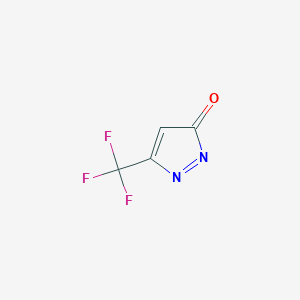
5-Trifluoromethyl-3h-pyrazol-3-one
Vue d'ensemble
Description
5-Trifluoromethyl-3h-pyrazol-3-one is a useful research compound. Its molecular formula is C4HF3N2O and its molecular weight is 150.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Trifluoromethyl-3h-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Trifluoromethyl-3h-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and pH Measurement Applications : A study by Jones et al. (1996) focused on the synthesis of a series of trifluoromethylazoles, including derivatives of 5-Trifluoromethyl-3H-pyrazol-3-one. They found these compounds to be potential candidates for measuring pH in biological media using 19F NMR spectroscopy.
Improved Synthetic Procedures for Pyrazoles : Grünebaum et al. (2016) Grünebaum et al. (2016) developed an efficient synthesis procedure for trifluoromethyl substituted pyrazoles, demonstrating advancements in the synthesis of these compounds, which could have implications for various applications in chemical synthesis.
Regioselective Synthesis and Drug Preparation : Muzalevskiy et al. (2017) Muzalevskiy et al. (2017) investigated the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles, finding solvent-dependent outcomes. This study is significant for the preparation of drugs like Celebrex and SC-560.
Synthetic Approaches and Characterization : Gerus et al. (2012) Gerus et al. (2012) developed practical synthetic approaches to trifluoromethylpyrazoles and characterized them through crystallographic analysis and fluorescence measurements, highlighting their potential in material science.
Cycloaddition Procedures for Pyrazoles : Zhang et al. (2014) Zhang et al. (2014) described a regioselective cycloaddition method to produce CF3-substituted pyrazolines and pyrazoles, which can be relevant in organic synthesis and pharmaceuticals.
Synthesis of N-Heterocycles : Bazhin et al. (2015) Bazhin et al. (2015) presented new routes to trifluoromethyl-containing N-heterocycles based on reactions with bifunctional N-nucleophiles, contributing to the development of diverse organic compounds.
Anticancer Applications : Ali et al. (2021) Ali et al. (2021) synthesized novel pyrazoles with potential as anticancer agents, demonstrating the biomedical applications of these compounds.
Phosphorescence in Iridium Complexes : Yang et al. (2005) Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes with pyrazoles, achieving room-temperature blue phosphorescence, showing potential in material science and lighting technology.
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMTKIWOHXEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-3h-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S,3S)-1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944791.png)
![benzyl N-[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944792.png)

![benzyl N-[(2S)-1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]carbamate](/img/structure/B7944805.png)
![benzyl N-[(2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B7944813.png)

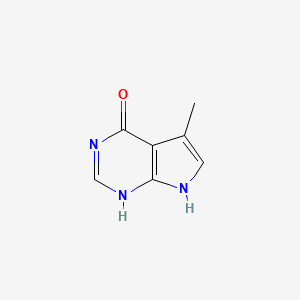
![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)
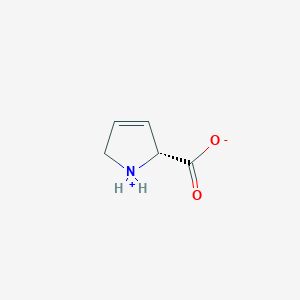
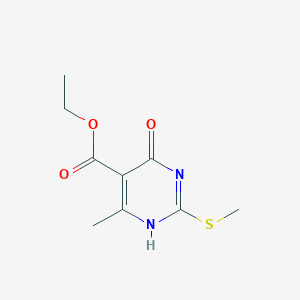

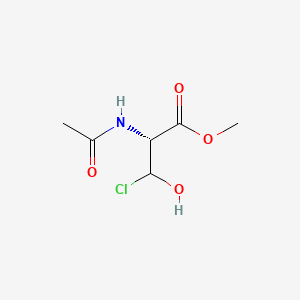
![(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;hexadecanoic acid](/img/structure/B7944891.png)
